2-Amino-2-(3-fluorophenyl)acetonitrile 2-Amino-2-(3-fluorophenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 118880-96-9
VCID: VC21275514
InChI: InChI=1S/C8H7FN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2
SMILES: C1=CC(=CC(=C1)F)C(C#N)N
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol

2-Amino-2-(3-fluorophenyl)acetonitrile

CAS No.: 118880-96-9

Cat. No.: VC21275514

Molecular Formula: C8H7FN2

Molecular Weight: 150.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(3-fluorophenyl)acetonitrile - 118880-96-9

Specification

CAS No. 118880-96-9
Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
IUPAC Name 2-amino-2-(3-fluorophenyl)acetonitrile
Standard InChI InChI=1S/C8H7FN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2
Standard InChI Key MEMUVHAYYFDVIW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C(C#N)N
Canonical SMILES C1=CC(=CC(=C1)F)C(C#N)N

Introduction

2-Amino-2-(3-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H7FN2. It features an amino group and a nitrile group attached to a phenyl ring substituted with a fluorine atom at the 3-position . This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications as an intermediate in the synthesis of pharmaceutical agents.

Synthesis Methods

The synthesis of 2-Amino-2-(3-fluorophenyl)acetonitrile typically involves several methodologies, although specific detailed methods are not widely documented in the provided sources. Generally, the synthesis of such compounds often involves reactions that form the nitrile group and introduce the amino and fluorophenyl functionalities.

Characterization Techniques

Characterization of 2-Amino-2-(3-fluorophenyl)acetonitrile is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques provide insights into the compound's functional groups and molecular structure.

Biological Applications and Potential

2-Amino-2-(3-fluorophenyl)acetonitrile may interact with specific biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets, potentially leading to improved therapeutic effects. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

Comparison with Related Compounds

Several compounds share structural similarities with 2-Amino-2-(3-fluorophenyl)acetonitrile, including variations in fluorine substitution and other functional groups. A comparison of these compounds highlights their unique properties:

Compound NameStructural FeaturesUnique Properties
2-Amino-2-(4-fluorophenyl)acetonitrileSubstituted at the para positionDifferent biological activity profile
2-Amino-2-(3,4-difluorophenyl)acetonitrileContains two fluorine atomsPotentially higher lipophilicity
3-Amino-3-(3,4-dichlorophenyl)propanenitrileContains dichlorinated phenyl groupMay exhibit different reactivity due to chlorine atoms
2-Amino-2-(phenyl)acetonitrileNo fluorine substitutionBroader applications due to lack of halogen influence

These comparisons emphasize the unique characteristics of 2-Amino-2-(3-fluorophenyl)acetonitrile, particularly its fluorine substitution, which may enhance its biological activity and interaction profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator